KCNQ2 Potassium Channel Antagonist Activity of 2-Chloro-4,6-dimethylquinoline
2-Chloro-4,6-dimethylquinoline demonstrates antagonist activity at the KCNQ2 potassium channel with an IC₅₀ of 70 nM measured in CHO cells via automated patch clamp assay [1]. This contrasts with structurally related compounds that function as KCNQ channel activators rather than antagonists; for instance, retigabine derivatives in the quinoline class act as KCNQ2-5 channel openers used for seizure treatment [2]. The 2-chloro-4,6-dimethyl substitution pattern appears to favor antagonist rather than agonist pharmacology at this ion channel family, representing a functional differentiation relevant for tool compound selection.
| Evidence Dimension | KCNQ2 channel modulation potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 70 nM (antagonist) |
| Comparator Or Baseline | Retigabine class compounds: act as KCNQ2-5 channel activators/agonists (functional opposite) |
| Quantified Difference | Functional switch: antagonist vs. agonist pharmacology |
| Conditions | CHO cells expressing KCNQ2; automated patch clamp assay; 3-minute incubation |
Why This Matters
This distinguishes 2-chloro-4,6-dimethylquinoline as a KCNQ channel antagonist tool compound for studying potassium channel inhibition mechanisms, contrasting with quinoline-based KCNQ activators.
- [1] BindingDB Entry BDBM50395464 (CHEMBL2164048). KCNQ2 Antagonist Activity of 2-Chloro-4,6-dimethylquinoline. View Source
- [2] ProQuest. Discovery of a retigabine derivative that inhibits KCNQ2 potassium channels. View Source
